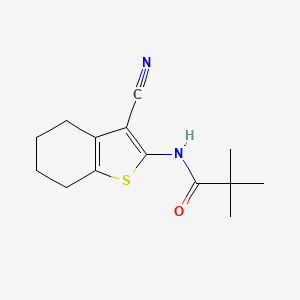

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Telomerase Inhibition in Cancer Therapy

One of the promising applications of this compound is as a telomerase inhibitor . Telomerase is an enzyme that maintains the length of telomeres, which are protective caps at the ends of chromosomes. In most human somatic cells, telomerase is inactive, but in cancer cells, it often becomes reactivated, allowing the cells to replicate indefinitely . By inhibiting telomerase, this compound can potentially limit the proliferation of cancer cells, making it a valuable tool in the fight against cancer, particularly non-small cell lung cancer .

Molecular Dynamics Simulation

The compound has been used in molecular dynamics simulations to investigate its interaction with the telomerase enzyme. This application is crucial for understanding how the compound binds to the enzyme and inhibits its activity. Such simulations can provide insights into the structural features that contribute to its potency and selectivity as a telomerase inhibitor .

Biological Evaluation

In the realm of biological evaluation, this compound has been synthesized and tested using a telomeric repeat amplification protocol (TRAP) assay. This assay measures the ability of the compound to inhibit the telomerase enzyme in vitro. The compound has shown significant inhibitory effects, with IC50 values indicating its effectiveness at low concentrations .

Living-Cell Assay

Further extending its application in biological evaluation, the compound has been tested in living-cell TRAP assays. This involves assessing the compound’s ability to penetrate cell membranes and inhibit telomerase within living cancer cells. Such assays are critical for determining the compound’s potential as a therapeutic agent .

Cytotoxicity Testing

The compound has undergone cytotoxicity testing against a panel of 60 cancer cell lines using the National Cancer Institute (USA) procedure. This testing helps determine the compound’s selectivity for the telomerase enzyme and its impact on cell growth. The results indicate minimal impact on cell growth, suggesting a high degree of selectivity .

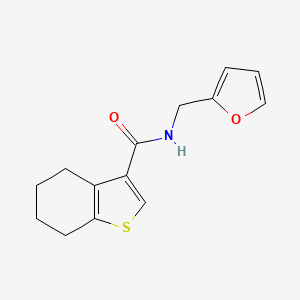

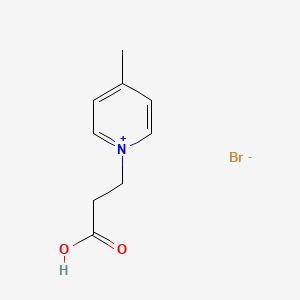

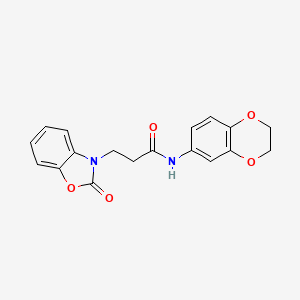

Synthesis of Analog Compounds

Based on the structural features of this compound, researchers have designed and synthesized novel analogs. These analogs are then evaluated for their telomerase inhibitory activity, contributing to the development of new anticancer agents .

Drug Design and Development

The compound’s role in drug design and development is significant. Its structure serves as a basis for creating new compounds with improved pharmacological profiles. By modifying certain functional groups or adding new ones, researchers can enhance its efficacy, bioavailability, and safety .

Cheminformatics Databases

Lastly, this compound is listed in cheminformatics databases, where it contributes to the collective knowledge of chemical entities. Researchers can access information about its structure, properties, and biological activities, which is essential for further research and development .

Mechanism of Action

Target of Action

The primary targets of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide are the Mitogen-activated protein kinase 10 (JNK3) and JNK2 . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling processes .

Mode of Action

The compound interacts with its targets (JNK3 and JNK2) by inhibiting their activity . The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This unique binding mode disrupts the kinase’s normal function, leading to changes in cellular signaling .

Biochemical Pathways

The inhibition of JNK3 and JNK2 affects the MAPK signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific cellular context. Generally, inhibition of JNK3 and JNK2 can alter cell signaling, potentially affecting cell growth, differentiation, and survival . .

properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-14(2,3)13(17)16-12-10(8-15)9-6-4-5-7-11(9)18-12/h4-7H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKENMJDIHMOPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894296.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2894300.png)

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894307.png)

![tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B2894309.png)

![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2894314.png)